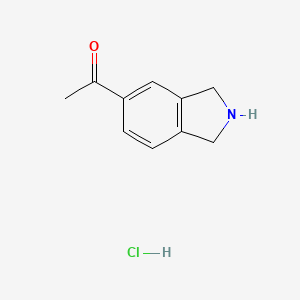

1-(Isoindolin-5-yl)ethanone hydrochloride

Description

Contextualization within Isoindoline (B1297411) Chemistry Research

The isoindoline core is a privileged scaffold in drug discovery, forming the structural basis for a number of natural products and synthetic pharmaceuticals. mdpi.comnih.gov While unsubstituted isoindoline is not commonly found, its derivatives are associated with a wide array of pharmacological activities. mdpi.com Research into isoindoline chemistry is extensive, with a significant focus on synthesizing and evaluating new derivatives for therapeutic applications. The core structure can be modified at various positions, and the nature of the substituents plays a crucial role in determining the compound's physical, chemical, and biological properties. ontosight.ai

The isoindoline framework's versatility is highlighted by its presence in a range of clinically approved drugs, demonstrating activities such as immunomodulatory, anti-inflammatory, and anticancer effects. mdpi.com The research in this area is often centered on understanding how different functional groups attached to the isoindoline ring system influence its interaction with biological targets like enzymes and receptors. ontosight.ai

Table 1: Key Research Areas in Isoindoline Chemistry

| Research Area | Focus | Key Findings |

| Medicinal Chemistry | Development of new therapeutic agents | Isoindoline derivatives show a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov |

| Synthetic Chemistry | Novel synthetic methodologies | Various methods have been developed for the efficient synthesis of functionalized isoindolinones and isoindolines. acs.org |

| Materials Science | Development of new materials | Isoindole-containing compounds have applications as dyes and in the development of fluorescent materials. nih.gov |

Significance of the Ethanone (B97240) Moiety in Isoindoline Frameworks

The ethanone (acetyl) group is a common substituent in medicinal chemistry and can significantly influence the properties of a parent molecule. When attached to the isoindoline framework at the 5-position, the ethanone moiety can be expected to have several effects:

Electronic Effects: The acetyl group is an electron-withdrawing group. Its presence on the benzene (B151609) ring of the isoindoline core can modulate the electron density of the aromatic system, which in turn can affect the reactivity of the molecule and its ability to participate in intermolecular interactions, such as π-π stacking with biological targets. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor. This is a critical feature in drug-receptor interactions, as it allows for the formation of specific hydrogen bonds with amino acid residues in the active site of a protein, potentially enhancing binding affinity and biological activity. nih.gov

Metabolic Stability: The presence and position of substituents like the ethanone group can influence the metabolic stability of the compound. It may provide a site for metabolic transformations or, conversely, block metabolism at adjacent positions.

Synthetic Handle: From a synthetic chemistry perspective, the ketone functionality of the ethanone group serves as a versatile handle for further chemical modifications. It can undergo a variety of chemical reactions, allowing for the synthesis of a library of related compounds with diverse functionalities. researchgate.net

Research Landscape and Emerging Areas in Isoindoline Derivatives

The research landscape for isoindoline derivatives is dynamic and continually expanding. A significant portion of current research is focused on the development of novel therapeutic agents for a range of diseases.

Key Emerging Research Areas:

Oncology: Isoindoline-based compounds, particularly derivatives of thalidomide (B1683933) like lenalidomide (B1683929) and pomalidomide, are at the forefront of cancer therapy, especially for multiple myeloma. mdpi.com Ongoing research is aimed at developing new isoindoline derivatives with improved efficacy and reduced side effects.

Neurodegenerative Diseases: There is growing interest in isoindoline derivatives as potential treatments for neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. Some derivatives have been shown to exhibit neuroprotective effects and to inhibit enzymes like acetylcholinesterase, which are implicated in the pathology of these diseases. nih.govnih.gov

Inflammatory Disorders: The anti-inflammatory properties of certain isoindoline derivatives are also a major area of investigation. mdpi.com For instance, apremilast, which contains a substituted phthalimide (B116566) (an oxidized form of isoindoline), is used to treat psoriasis and psoriatic arthritis. mdpi.com

Infectious Diseases: The isoindoline scaffold is also being explored for its potential in developing new antimicrobial and antiviral agents.

The development of novel synthetic methods to access structurally diverse and complex isoindoline derivatives remains a key focus for organic chemists. acs.org This includes the use of modern catalytic systems and multicomponent reactions to build libraries of compounds for biological screening. researchgate.net The continued exploration of the chemical space around the isoindoline core promises to yield new and improved therapeutic agents and functional materials in the future.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,3-dihydro-1H-isoindol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7(12)8-2-3-9-5-11-6-10(9)4-8;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVHGCLORNEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909348-59-9 | |

| Record name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isoindolin 5 Yl Ethanone Hydrochloride and Analogous Isoindoline Derivatives

Strategies for Isoindoline (B1297411) Core Construction

The isoindoline framework, a bicyclic system where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is a key structural motif in numerous compounds. mdpi.comnih.gov Its synthesis can be achieved through various strategic approaches, primarily involving the formation of the five-membered nitrogen-containing ring onto a pre-existing benzene derivative.

Ring-Closure Reactions in Isoindoline Synthesis

Ring-closure, or cyclization, reactions are the most common methods for constructing the isoindoline core. These strategies typically involve the intramolecular formation of a carbon-nitrogen bond to create the heterocyclic ring.

One prominent method is the intramolecular hydroamination of substrates like 2-alkenylarylethylamine derivatives. This reaction proceeds smoothly under acid catalysis, generating the isoindoline structure via a benzylic carbenium ion intermediate. organic-chemistry.org Another powerful technique is the Heck-aza-Michael (HaM) strategy . This sequence involves a palladium-catalyzed Heck reaction followed by an intramolecular aza-Michael addition to install the isoindoline ring. nih.govnih.gov This method has been successfully applied to generate diverse libraries of isoindoline-containing compounds. nih.govnih.gov

Transition-metal-catalyzed reactions offer a direct and efficient route. For instance, a one-step procedure involving ortho-C─H alkenylation followed by an intramolecular aminative cyclization of benzylamine (B48309) derivatives has been developed using a palladium(II) catalyst. researchgate.netresearchgate.net Furthermore, cascade radical cyclization reactions, using mild oxidants like iron(III) chloride, can construct the isoindole framework through sequential intramolecular radical additions. mdpi.com The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, can also be adapted in a specialized umpolung strategy where an in-situ generated isoindole is protonated to an electrophilic isoindolium ion, which then undergoes a Pictet-Spengler-type cyclization to yield polycyclic isoindolines. wikipedia.orgnih.govnih.govmdpi.comnih.govyoutube.com

| Methodology | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| Intramolecular Hydroamination | Acid catalyst | Electrophilic Cyclization | organic-chemistry.org |

| Heck-aza-Michael (HaM) Strategy | Palladium catalyst, Base (e.g., Et3N) | Tandem Cross-Coupling/Cyclization | nih.govnih.gov |

| Oxidative C-H Alkenylation/Cyclization | Pd(II) salt, Ag(I) additive, Cu(II) oxidant | C-H Activation/Amination | researchgate.netresearchgate.net |

| Pictet-Spengler-Type Umpolung | Strong acid (e.g., TFA) | Electrophilic Cyclization | nih.gov |

| Radical Cascade Cyclization | Iron(III) chloride | Radical Cyclization | mdpi.com |

Ring Transformation Approaches to Isoindoline Scaffolds

Ring transformation offers an alternative pathway where one heterocyclic ring is converted into another. A notable example is the synthesis of isoindolinones (an oxidized form of isoindolines) from isoxazole (B147169) precursors. This method utilizes an iron-mediated ring-opening/ring-closing cascade (ROCC) reaction. thieme-connect.com The process begins with ortho-carboxy-isoxazoles, which, under simple conditions with iron and ammonium (B1175870) chloride, undergo a reductive ring-opening followed by an intramolecular cyclization to yield the isoindolinone structure. thieme-connect.comresearchgate.net The resulting isoindolinone can then be reduced to the corresponding isoindoline. This strategy is advantageous due to the use of inexpensive and benign reagents and the accessibility of the starting isoxazole materials. thieme-connect.com

Aromatization Techniques for Isoindoline Systems

While isoindoline itself has a saturated five-membered ring, its synthesis can be linked to the chemistry of its aromatic counterpart, isoindole. Isoindoles are 10π-electron aromatic heterocycles. nih.gov In some synthetic sequences, an isoindole is formed as an intermediate which can then be reduced to the target isoindoline. Conversely, an isoindoline can be oxidized to an isoindole. For instance, a common method for preparing N-substituted isoindoles involves the dehydration of isoindoline-N-oxides. wikipedia.org Another example involves the spontaneous oxidation of a cycloadduct formed from a 1,3-dipolar cycloaddition reaction, which directly generates the aromatic isoindole ring system. nih.gov This aromatic intermediate can subsequently be reduced to the stable isoindoline core.

Functionalization and Derivatization Approaches for the Ethanone (B97240) Moiety and Isoindoline Ring

Once the isoindoline core is constructed, subsequent reactions are required to introduce the ethanone group and to form the final hydrochloride salt.

Introduction of the Ethanone Group at the 5-Position

The introduction of an ethanone (acetyl) group onto the 5-position of the isoindoline ring is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation . youtube.comyoutube.com In this reaction, the isoindoline acts as the nucleophilic aromatic substrate. The reaction generally involves an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

A critical consideration for the acylation of isoindoline is the basic nitrogen atom within the heterocyclic ring. This nitrogen can complex with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding on the aromatic ring. To circumvent this issue, the nitrogen is typically protected with an electron-withdrawing group (e.g., Boc, Cbz) prior to acylation. This protection reduces the nucleophilicity of the nitrogen, allowing the Friedel-Crafts reaction to occur on the electron-rich benzene portion of the molecule. The acylation is directed to the para-position relative to the activating alkylamino group, which corresponds to the 5-position of the isoindoline ring system. Following successful acylation, the protecting group can be removed to yield the 5-acetyl-isoindoline derivative. nih.gov

Formation of Hydrochloride Salts in Isoindoline Derivatives

The final step in the synthesis of 1-(Isoindolin-5-yl)ethanone hydrochloride is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic secondary amine of the isoindoline ring reacts with hydrochloric acid. quora.comspectroscopyonline.com

Advanced Synthetic Protocols

The synthesis of the isoindoline scaffold has evolved significantly, with modern chemistry offering advanced protocols that enhance efficiency, atom economy, and molecular diversity. These methods provide powerful tools for constructing isoindoline derivatives with a wide range of substitutions and functionalities.

Multi-component Reactions for Isoindoline Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comfrontiersin.org These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. mdpi.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for synthesizing complex heterocyclic scaffolds. mdpi.comresearchgate.net A notable example is the Ugi four-component domino dicyclization strategy, which has been developed for the one-pot construction of diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones in good yields without requiring additional additives. researchgate.net This process involves the sequential Ugi, aza-Wittig, and N-acylation reactions. researchgate.net Another approach involves a three-component reaction between phthalaldehydic acid, a primary amine, and 1H-indole in water to produce 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org Similarly, isoindolin-1-imine derivatives can be synthesized through a catalyst-free, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in an aqueous medium at room temperature. researchgate.net

Solid-phase synthesis has also been combined with MCRs to create modular approaches for 3-substituted isoindolinones, which have been used to generate cell-penetrating probes for drug delivery. nih.gov

Table 1: Examples of Multi-component Reactions for Isoindoline Scaffolds

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Three-component | Phthalaldehydic acid, primary amine, 1H-indole | 3-(1H-indol-3-yl)isoindolin-1-one | Catalyst-free, occurs in water. rsc.org |

| Three-component | 2-Formylbenzoic acid, β-dicarbonyl compound, benzylamine | 2,3-Disubstituted isoindolin-1-one (B1195906) | One-pot, solvent-free conditions. researchgate.net |

| Three-component | 2-Cyanobenzaldehyde, amine, active methylene compound | Isoindolin-1-imine derivatives | Catalyst-free, aqueous medium, room temperature. researchgate.net |

| Four-component | (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amine, carboxylic acid | 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-one | Ugi domino dicyclization, one-pot. researchgate.net |

| Multi-component | Chiral β-keto lactam, aldehyde, isocyanide, dienophile | Chiral 3-substituted isoindolinone | Solid-phase synthesis, microwave energy. nih.gov |

Catalyst-Free and Solvent-Free Synthetic Methods

The development of catalyst-free and solvent-free synthetic methods aligns with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. researchgate.netajgreenchem.com Several methodologies for synthesizing isoindoline derivatives have been established under these environmentally benign conditions.

A one-pot, three-component reaction for preparing 2,3-disubstituted isoindolin-1-ones can be achieved by heating a mixture of 2-formylbenzoic acid, a cyclic β-dicarbonyl compound, and a benzylamine under solvent-free conditions, affording the products in good to excellent yields. researchgate.net Similarly, new derivatives of isoindoline-1,3-dione have been synthesized through simple heating in solventless reactions between phenylethylamine and phthalic anhydride. researchgate.net The synthesis of C(3) N-substituted isoindolinones can be accomplished under metal catalyst-free conditions by using para-toluenesulfonic acid (PTSA) to catalyze the condensation of isoindolinone-3-ols with amines. researchgate.net

Water, being a cheap, safe, and non-toxic solvent, is an attractive medium for organic synthesis. rsc.org A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been synthesized via a three-component reaction in water under catalyst-free conditions. rsc.org Furthermore, a catalyst-free, one-pot method has been developed for synthesizing isoindolin-1-imine derivatives in an aqueous medium at room temperature through the condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. researchgate.net

Metal-Catalyzed Reactions in Isoindoline Synthesis

Transition metal catalysis provides powerful and versatile tools for the synthesis of isoindolinones and related heterocycles, often enabling reactions that are otherwise difficult to achieve. researchgate.net Palladium, rhodium, and iron are among the most frequently used metals for constructing the isoindoline core. acs.orgrsc.orgthieme-connect.com

Palladium catalysis is particularly prominent. nih.gov Palladium-catalyzed cascade reactions, such as the carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes, have been developed to synthesize fused isoindolinone derivatives. acs.org These reactions can form multiple carbon-carbon and carbon-heteroatom bonds in a single step. acs.org Another strategy involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination of o-allylbenzylamines to deliver chiral isoindolines with excellent enantioselectivities. chinesechemsoc.org Furthermore, palladium catalysts have been used in reactions between aziridines and isocyanides to produce isoindoline derivatives. rsc.org

Rhodium catalysts have been employed for the enantioselective [4+1] annulation of benzamides and alkenes, providing a route to various isoindolinones with high regio- and enantioselectivity under mild conditions. organic-chemistry.org A method for the direct and stereoselective synthesis of 3-substituted isoindolinones has also been developed via a Rh(III)-catalyzed chiral N-sulfinyl amide-directed asymmetric [4+1] annulation of benzamides with acrylic esters. rsc.org

Other metals also play a role. An iron-mediated ring-opening/ring-closing cascade reaction of ortho-carboxy-isoxazoles offers a high-yielding route to isoindolinones using inexpensive and benign reagents. thieme-connect.com

Table 2: Overview of Metal-Catalyzed Reactions in Isoindoline Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Palladium | Cascade Carbonylation | 2-bromo-N-(2-iodophenyl)benzamides, benzylidenecyclopropanes | Fused isoindolinones. acs.org |

| Palladium | Asymmetric Allylic C-H Amination | o-Allylbenzylamines | Chiral isoindolines. chinesechemsoc.org |

| Rhodium(III) | Asymmetric [4+1] Annulation | Benzamides, acrylic esters | Chiral 3-substituted isoindolinones. rsc.org |

| Iron | Ring-Opening/Ring-Closing Cascade | ortho-Carboxy-isoxazoles | Isoindolinones. thieme-connect.com |

| Palladium(II) | C-H Alkenylation/Aminative Cyclization | Benzylamines, acrylates | Isoindoline core. researchgate.net |

Cascade Reactions for Isoindolinone Scaffolds

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential transformations in a single pot, where the subsequent reaction is triggered by the functionality formed in the previous step. acs.org This approach is highly efficient as it minimizes the need for purification of intermediates, reduces solvent usage, and saves time.

A variety of cascade processes have been developed for the synthesis of isoindolinone scaffolds. For instance, a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can produce new isoindolinones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.org This process, which can combine up to six elemental steps, is mediated by the inexpensive and environmentally benign base K2CO3. acs.org

Metal-catalyzed cascade reactions are also prevalent. A palladium-catalyzed cascade carbonylation reaction of 2-bromo-N-(2-iodophenyl)benzamides has been shown to efficiently prepare a broad range of tetracyclic isoindolinone products. acs.org An iron-promoted ring-opening and ring-closing cascade (ROCC) reaction of ortho-carboxy-isoxazoles provides another route to isoindolinone derivatives under simple conditions. thieme-connect.com Additionally, the total synthesis of certain natural products has been achieved via complex cascade sequences, such as a Lewis acid-induced domino epoxide-opening/rearrangement/cyclization cascade. nih.gov

Stereoselective Synthesis of Chiral Isoindoline Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule often depends on its absolute configuration. researchgate.net Consequently, significant effort has been dedicated to developing stereoselective methods for the synthesis of chiral isoindoline analogues. nih.govbeilstein-journals.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Optically active isoindolinones have been synthesized through asymmetric intramolecular aza-Michael reactions using cinchoninium-based phase-transfer organocatalysts. researchgate.net This method provides access to useful intermediates for pharmacologically active compounds. researchgate.net

Metal-catalyzed reactions are also widely used for stereoselective synthesis. A palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction, modulated by a chiral phosphoramidite (B1245037) ligand, yields various chiral isoindolines in good yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org Diastereoselective synthesis of chiral 3-substituted isoindolinones has been achieved via Rh(III)-catalyzed oxidative C–H olefination and subsequent annulation, directed by a chiral N-sulfinyl amide auxiliary. rsc.org The resulting enantiomerically pure (S)-isoindolinones have been applied in the synthesis of several biologically active molecules. rsc.org

Furthermore, programmable enantioselective one-pot syntheses of isoindolines have been reported, highlighting the advanced strategies available for constructing these chiral scaffolds. nih.govbeilstein-journals.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(1H-indol-3-yl)isoindolin-1-one |

| 3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-one |

| 2,3-Disubstituted isoindolin-1-one |

| Isoindolin-1-imine |

| Isoindoline-1,3-dione |

| C(3) N-substituted isoindolinone |

| Isoindolinone-3-ol |

| para-Toluenesulfonic acid |

| 3,3-Dialkylated isoindolin-1-one |

| (Z)-3-(Sulfonyl-methylene)isoindolin-1-one |

| (S)-PD172938 |

| (S)-pazinaclone |

Computational and Theoretical Investigations of Isoindoline Derived Ethanones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govshd.org.rs It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and various electronic parameters that dictate a molecule's reactivity. acs.orgacs.org For isoindoline (B1297411) derivatives, DFT has been employed to study electronic properties, reactivity, and the nature of chemical bonds. acs.orgnih.gov

Table 1: Calculated Electronic Properties of Isoindoline Derivatives based on DFT Studies This table presents typical electronic property data for isoindoline-like structures as predicted by DFT calculations. The values are illustrative and based on published data for analogous compounds.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Ionization Potential (IP) | 7.5 - 8.5 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | 1.0 - 2.0 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | 4.2 - 5.3 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.2 - 3.8 eV | Resistance to change in electron distribution. |

| Dipole Moment | 2.0 - 4.0 Debye | Measure of molecular polarity. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net For aromatic systems like isoindoline, the HOMO is typically a π-orbital associated with the aromatic rings, and the LUMO is a π*-antibonding orbital. The ethanone (B97240) substituent would be expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. nih.govaip.org

Table 2: Representative Frontier Orbital Energies for an Isoindoline Ethanone Structure This interactive table provides hypothetical but plausible HOMO-LUMO energy values for a molecule like 1-(Isoindolin-5-yl)ethanone, based on DFT studies of related indole (B1671886) and isoindoline derivatives.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO | -5.8 to -6.8 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 - 4.6 | Energy difference; indicator of chemical stability and reactivity. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time. These methods are invaluable for understanding conformational preferences and interactions with other molecules, such as biological macromolecules.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a molecule with flexible parts, like the five-membered ring of the isoindoline core, multiple low-energy conformations may exist. Computational methods can systematically explore the potential energy surface to identify these stable conformers and the energy barriers between them.

For 1-(Isoindolin-5-yl)ethanone, the isoindoline ring can adopt different puckered conformations (e.g., envelope or twist). The orientation of the ethanone group relative to the isoindoline ring system is also a key conformational variable. Stability studies, often using molecular mechanics force fields or DFT, can calculate the relative energies of these conformers, predicting the most likely shapes the molecule will adopt under physiological conditions. The stability of isoindoline-based compounds is a subject of interest for their use in developing more bioavailable drugs. mdpi.com

Table 3: Torsional Angle Analysis for a Representative Isoindoline Ethanone Conformer This table illustrates key dihedral angles that define the conformation of an isoindoline ethanone structure, based on computational modeling of similar heterocyclic compounds.

| Dihedral Angle | Description | Predicted Value Range (degrees) |

|---|---|---|

| C1-N2-C3-C3a | Puckering of the five-membered ring | ± 10 to 30 |

| C4-C5-C(ethanone)-O | Orientation of the ethanone group | 0 to 45 or 135 to 180 |

| N2-C1-C7a-C4 | Planarity of the fused ring system | < 10 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. asianpubs.orgnih.govresearchgate.net This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. orientjchem.org For isoindoline derivatives, which have been investigated as inhibitors of various enzymes, docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a protein. asianpubs.orgnih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the system over time, providing a dynamic view of the protein-ligand complex. nih.gov This allows for an assessment of the stability of the binding pose predicted by docking and can reveal more subtle aspects of the interaction. Studies on isoindoline-based inhibitors have used MD simulations to confirm the stability of their interactions with target enzymes. acs.orgnih.gov

Table 4: Illustrative Molecular Docking and Dynamics Simulation Results This table shows typical data obtained from docking and MD simulations of small molecules, like isoindoline derivatives, with a protein target.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Docking Score (Binding Energy) | -7.0 to -10.0 kcal/mol | Predicts the binding affinity of the ligand to the receptor. |

| Key Interacting Residues | Tyr, Phe, Leu, Ser | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |

| MD Simulation RMSD | < 2.5 Å | Root Mean Square Deviation; a low value indicates a stable protein-ligand complex over time. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. researchgate.net This allows researchers to understand the feasibility of a proposed mechanism and identify the rate-determining step.

For the synthesis of isoindoline derivatives, computational studies can model various synthetic routes, such as the condensation of phthalic anhydride (B1165640) with amines or reductive amination pathways. researchgate.net For a molecule like 1-(Isoindolin-5-yl)ethanone, computational methods could be used to investigate its synthesis, for example, via a Friedel-Crafts acylation of an isoindoline precursor. The calculated activation energies for each step of the proposed mechanism would provide valuable insights for optimizing reaction conditions.

Table 5: Hypothetical Reaction Step Energy Profile from DFT Calculations This table provides an example of data that could be generated from a computational study of a reaction mechanism for the synthesis of an isoindoline derivative.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 1 | Transition State 1 | +25.5 |

| 1 | Intermediate | -5.2 |

| 2 | Transition State 2 | +15.8 |

| 2 | Products | -20.1 |

Research on Biological Activities and Mechanistic Investigations of Isoindoline Derived Ethanones Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects

Investigated Modulatory Effects on Enzyme Systems

The isoindoline (B1297411) framework has served as a versatile scaffold for the development of potent enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of activity against enzymes implicated in a range of physiological processes. The following sections detail the findings from in vitro studies on the inhibitory effects of these compounds on specific enzyme systems.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. The isoindoline scaffold, particularly the isoindoline-1,3-dione moiety, has been a focal point in the design of new cholinesterase inhibitors.

A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and evaluated for their AChE inhibitory activity. All tested compounds displayed potent inhibition, with IC50 values ranging from 2.1 to 7.4 µM. researchgate.net Notably, compounds featuring a para-fluoro substitution on the benzyl (B1604629) ring exhibited the highest potency against AChE, with an IC50 value of 2.1 µM. researchgate.net Molecular modeling suggested that these potent compounds are capable of interacting with both the catalytic and peripheral active sites of the enzyme. researchgate.net

Further research into 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potent AChE inhibitors. nih.gov One derivative, featuring a phenyl substituent at the 4th position of the piperazine (B1678402) ring, demonstrated an IC50 value of 1.12 µM against AChE. nih.gov Another derivative, incorporating a diphenylmethyl moiety, was identified as a notable BChE inhibitor with an IC50 value of 21.24 µM. nih.govresearchgate.net In a separate study, a different series of isoindoline-1,3-dione derivatives yielded a highly potent and selective human AChE inhibitor (compound 3b) with an IC50 of 0.361 µM. nih.gov Kinetic analysis revealed this compound to be a non-competitive inhibitor of acetylcholinesterase. nih.gov

These studies underscore the potential of the isoindoline scaffold in developing potent cholinesterase inhibitors, providing a solid foundation for further structural modifications to enhance efficacy and selectivity. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline Derivatives

| Compound Class | Enzyme | IC50 Value (µM) |

|---|---|---|

| Isoindoline-1,3-dione -N-benzyl pyridinium hybrid (para-fluoro sub.) | AChE | 2.1 researchgate.net |

| Isoindoline-1,3-dione with 4-phenylpiperazine | AChE | 1.12 nih.gov |

| Isoindoline-1,3-dione with diphenylmethyl moiety | BChE | 21.24 nih.govresearchgate.net |

Carbonic Anhydrase Isozyme Inhibition Research

Carbonic anhydrases (CAs) are metalloenzymes crucial for physiological pH regulation, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). nih.govnih.govresearchgate.net

In one study, a series of isoindolinone derivatives (compounds 2a-f) were evaluated against hCA I and hCA II. All synthesized compounds exhibited potent inhibitory activity, with Ki values indicating a high affinity for the enzymes. nih.gov Specifically, compounds 2c and 2f displayed superior inhibitory effects on both isozymes compared to the standard inhibitor, Acetazolamide (AAZ). nih.govnih.gov The Ki values for these compounds ranged from 11.48 to 16.09 nM for hCA I and 9.32 to 14.87 nM for hCA II, highlighting their effective inhibition of the enzymes' catalytic activity. nih.govnih.gov

The findings suggest that the isoindolinone structure is a promising framework for designing highly potent inhibitors of carbonic anhydrase isozymes. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound | Target Isozyme | Ki Value (nM) |

|---|---|---|

| Compound 2c | hCA I | 11.48 ± 4.18 nih.govnih.gov |

| Compound 2f | hCA I | 16.09 ± 4.14 nih.govnih.gov |

| Compound 2c | hCA II | 14.87 ± 3.25 nih.govnih.gov |

| Compound 2f | hCA II | 9.32 ± 2.35 nih.govnih.gov |

| Acetazolamide (AAZ) | hCA I | 436.20 nih.gov |

Dipeptidyl Peptidase (DPP8/9) Inhibition Investigations

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that have gained attention as therapeutic targets. The development of selective inhibitors is crucial for elucidating their specific biological functions. Isoindoline derivatives have been identified as potent inhibitors of DPP8, with research focusing on achieving selectivity over other peptidases like DPP-IV. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have suggested that the S1 active site of DPP8 may be larger than that of DPP-IV, which allows it to accommodate bulkier C-terminal residues like isoindoline. researchgate.net This has guided the synthesis of a series of isoindoline derivatives to test their inhibitory activity against DPP8, DPP-IV, and DPP-II. researchgate.net

One derivative, featuring a 1-(4,4'-difluor-benzhydryl)-piperazine group at the P2 site, was identified as a highly potent DPP8 inhibitor, with an IC50 value of 14 nM. researchgate.net This compound demonstrated remarkable selectivity, being at least 2500-fold more selective for DPP8 over both DPP-IV and DPP-II. researchgate.net Such findings are instrumental in developing specific chemical tools to study the distinct roles of DPP8 and DPP9. nih.gov

Urease Inhibitory Research

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by pathogens like Helicobacter pylori. Research into novel urease inhibitors has included the evaluation of isoindolin-1-one (B1195906) derivatives.

An efficient, one-pot synthesis method was developed to create a series of 2,3-disubstituted isoindolin-1-ones. nih.gov All sixteen of the synthesized derivatives demonstrated urease inhibitory activity against Jack bean urease. nih.gov Among these, compound 5c was the most potent, with an IC50 value of 10.07 ± 0.28 µM. nih.govresearchgate.net This potency was significantly greater than that of the standard inhibitors, being over two-fold more potent than thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and ten-fold more potent than hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM). nih.govresearchgate.net Molecular docking studies corroborated the in vitro findings, suggesting a favorable interaction between the isoindolin-1-one derivatives and the enzyme's active site. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition Research

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair, and its inhibition is a successful strategy in cancer therapy. nih.gov The isoindolinone scaffold has been utilized to develop novel and potent PARP-1 inhibitors.

A series of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones were synthesized and evaluated for their ability to inhibit PARP-1. nih.gov Potent inhibition was achieved when the isoindolinone core was linked to an adenosine (B11128) moiety via a spacer group of a specific length. nih.gov Two compounds, 8a and 10b, which incorporated piperazine and succinyl linkers, respectively, were found to be highly potent with IC50 values of 45 nM and 100 nM. nih.gov

Furthermore, the use of DNA-encoded library (DEL) technology has led to the discovery of novel isoindolinone-based PARP-1 inhibitors with single-digit nanomolar potency. nih.gov These inhibitors were identified by screening against a PARP-1 catalytic domain construct, allowing for the interrogation of an active, functionally-relevant form of the protein. nih.gov

Histone Deacetylase Inhibition Research

Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition is a validated approach in cancer treatment. nih.gov Novel isoindolinone derivatives have been developed as potent HDAC inhibitors.

In one study, a series of derivatives containing the isoindolinone skeleton were synthesized and evaluated against HDAC1. nih.gov Twelve of the compounds showed nanomolar IC50 values. The most potent among them were compounds 5a (IC50 = 65.6 nM), 5b (IC50 = 65.1 nM), and 13a (IC50 = 57.9 nM). nih.govepa.gov Further investigation, including enzyme inhibition and western blot assays, established that compound 5b acts as a selective inhibitor for HDAC1-3. nih.govepa.gov

In another line of research, hydroxamic acid derivatives incorporating an isoindolinone structure were designed and synthesized. These compounds were also found to exhibit potent HDAC inhibitory activity. nih.gov These results indicate that the isoindolinone scaffold is a valuable structural motif for the design of potent and selective HDAC inhibitors. nih.gov

Table 3: HDAC1 Inhibitory Activity of Selected Isoindolinone Derivatives

| Compound | IC50 Value (nM) |

|---|---|

| 5a | 65.6 nih.govepa.gov |

| 5b | 65.1 nih.govepa.gov |

Antimicrobial Activity Investigations (in vitro)

The antimicrobial potential of isoindoline-derived compounds has been a subject of significant research interest. In vitro studies have explored their efficacy against a range of bacterial and fungal pathogens.

A variety of isoindoline-1-one and isoindoline-1,3-dione derivatives have demonstrated notable in vitro antibacterial activity. For instance, a series of novel isoindolin-1-one derivatives containing a piperidine (B6355638) moiety exhibited good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Certain compounds within this series also showed excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

In another study, newly synthesized phthalimide (B116566) derivatives were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org One particular compound, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, displayed remarkable activity against Bacillus subtilis. acs.org Its efficacy was reported to be 133%, 106%, and 88.8% when compared to the standard antibiotics ampicillin, cefotaxime, and gentamicin (B1671437), respectively. acs.org Further research on N-substituted isoindolin-1-ones also identified derivatives with significant inhibitory action against both Gram-positive and Gram-negative bacteria. tandfonline.com

The mechanism of antibacterial action for some of these derivatives has also been investigated. For example, studies on one of the potent isoindolin-1-one derivatives against Xoo revealed that the compound likely induces the collapse of the bacterial cell membrane. nih.gov Proteomic analysis further suggested that it may act as a multifunctional agent by affecting the formation of bacterial biofilms. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Isoindoline Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Endpoint | Notable Findings | Reference(s) |

|---|---|---|---|---|

| Isoindolin-1-one with piperidine moiety | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial Activity | Excellent activity, induces cell membrane collapse, affects biofilm formation. | nih.gov |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl)isoindoline-1,3-dione | Bacillus subtilis | Comparative Activity | More effective than ampicillin, cefotaxime, and gentamicin in vitro. | acs.org |

| N-substituted isoindolin-1-ones | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Active compounds showed varying MIC values. | tandfonline.com |

The antifungal properties of isoindoline derivatives have also been explored in vitro. The aforementioned isoindolin-1-one derivatives with a piperidine moiety were tested against three fungal pathogens, showing promising results. nih.gov Similarly, a range of N-substituted isoindolin-1-ones were investigated for their potential as novel antifungal agents, with their activity quantified by Minimum Inhibitory Concentration (MIC) values against fungal strains like Aspergillus and Candida albicans. tandfonline.com

In a separate study, synthesized isoindoline-1,3-dione derivatives were tested for their inhibitory action against five different strains of fungi, with various compounds demonstrating potent inhibitory effects. acs.org Another investigation into novel isoindoline-2-yl putrescines (ISPs) found that while they did not significantly inhibit mycelial growth on agar (B569324) plates at 50 μg/mL, they showed remarkable in vivo efficacy in mitigating Botrytis cinerea infection at 100 μg/mL. mdpi.com One derivative, ISP3, effectively halted lesion expansion of gray mold, Sclerotic rot, and Fusarium scabs. mdpi.com Mechanistic insights from this study suggest that ISP3 induces excessive malformed top mycelial branches, suppresses sclerotia formation, and triggers autophagic vacuolization in the mycelia of the fungi. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Isoindoline Derivatives

| Compound Type | Fungal Strain(s) | Activity/Endpoint | Notable Findings | Reference(s) |

|---|---|---|---|---|

| Isoindolin-1-one with piperidine moiety | Various phytopathogenic fungi | Antifungal Activity | Exhibited activity against tested fungal pathogens. | nih.gov |

| N-substituted isoindolin-1-ones | Aspergillus sp., Candida albicans | Minimum Inhibitory Concentration (MIC) | Active compounds showed varying MIC values. | tandfonline.com |

| Isoindoline-1,3-dione derivatives | Five fungal strains | Inhibitory Action | Various compounds showed potent inhibition. | acs.org |

| Isoindoline-2-yl putrescines (ISPs) | Botrytis cinerea, Sclerotinia sclerotiorum | Mycelial Growth Inhibition, Autophagy | Did not significantly inhibit mycelial growth at 50 µg/mL but induced autophagy. | mdpi.com |

Antiviral and HIV-1 Inhibitory Research

The isoindole scaffold is recognized for its potential in the development of antiviral agents. nih.govacs.org Research has indicated that isoindolinone derivatives possess a broad range of biological activities, including antiviral and HIV-1 inhibitory effects. nih.gov The structural framework of isoindole allows for various modifications, such as linkage, fusion, substitution, or hybridization with other rings or side chains, which has led to the development of effective antiviral compounds. nih.govacs.org

A review of isoindole derivatives highlights their considerable antiviral activities against several human viruses. nih.govacs.org These compounds have been shown to target different stages of the viral life cycle through versatile mechanisms of action. acs.org While specific studies on 1-(Isoindolin-5-yl)ethanone hydrochloride are not detailed in the reviewed literature, the broader class of isoindolinones has been identified as a key scaffold for antiviral drug candidates. nih.gov

In the context of HIV-1, certain isoindolin-1-one compounds have been reported as inhibitors. nih.gov The mechanism of action for some indole (B1671886) derivatives, a related class of compounds, has been shown to involve the inhibition of HIV-1 entry by binding to the gp120 envelope glycoprotein, thereby preventing its interaction with the CD4 receptor. benthamdirect.com Other studies have focused on the inhibition of HIV-1 reverse transcriptase (RT), with some 3a, 4, 7, 7a-tetrahydro-1H-isoindole-1, 3(2H)-diones being designed and synthesized as potential RT inhibitors. nih.gov

Anticancer and Antiproliferative Research (in vitro Cell Line Studies)

The anticancer potential of isoindoline-derived ethanones and related structures has been extensively investigated in vitro across various human cancer cell lines. A library of multisubstituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for antiproliferative activity, with two compounds exhibiting GI50 values of less than 10 μM in the human breast cancer cell line (MCF-7). nih.gov

In another study, novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were tested for their cytotoxicity against HT-29, K562, and HepG2 cell lines. tandfonline.com One derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. tandfonline.com Furthermore, isoindoline-1,3-dione derivatives have also been investigated as anticancer agents. acs.org A study on N-substituted imides found that 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione had a significant inhibitory effect on the viability of Raji and K562 blood cancer cells, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. acs.org

Table 3: In Vitro Antiproliferative Activity of Selected Isoindoline Derivatives

| Compound Type | Cancer Cell Line(s) | Activity/Endpoint | IC50/GI50 Value | Reference(s) |

|---|---|---|---|---|

| 3-Methyleneisoindolin-1-ones | MCF-7 (Breast) | GI50 | < 10 μM | nih.gov |

| 2-Benzyl-6-substituted-ethoxy-isoindolinone derivative | HepG2 (Liver) | IC50 | 5.89 µM | tandfonline.com |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood) | CC50 | 0.26 μg/mL | acs.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood) | CC50 | 3.81 μg/mL | acs.org |

Investigations into the mechanisms by which isoindoline derivatives inhibit cancer cell proliferation have revealed several pathways. For the potent 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, flow cytometry analysis indicated that the compound induced both apoptosis and necrosis in Raji cells. acs.org

Other studies have pointed towards the inhibition of specific enzymes as a mechanism of action. Isoindoline derivatives have been shown to be active against tumor cells of leukemia, colon, epidermal, and ovarian cancer by inhibiting enzymes crucial for cancer cell reproduction, such as histone deacetylase, tyrosine kinase receptor, and vascular endothelial growth factor receptor (VEGF-R2). researchgate.net Additionally, certain 1,3-dioxoisoindolinyl monoamides have been identified as ATP-competitive inhibitors of the S6K1 protein, a downstream target of mTOR that plays a prominent role in the progression of various cancers, including breast cancer. nih.gov

Another mechanistic aspect explored is the activation of the p53 tumor suppressor protein. Enantiopure tryptophanol-derived isoindolinones have been identified as novel direct reactivators of wild-type p53 and certain p53 mutants. doaj.org Structural optimization of these compounds led to the identification of derivatives with enhanced antiproliferative activity in human colon adenocarcinoma HCT116 cell lines, with their effects being dependent on the p53 status of the cells. doaj.org

Central Nervous System (CNS) Related Research

Isoindoline derivatives have also been evaluated for their potential activities within the central nervous system, with research focusing on neuroprotection and the treatment of neurological disorders.

A study on newly synthesized isoindoline-dione derivatives investigated their neuroprotective effects in a neuronal-like cell line (SH-SY5Y) under oxidative stress. nih.gov Three of the tested derivatives were found to increase the viability of SH-SY5Y cells by protecting against oxidative stress, reducing intracellular reactive oxygen species and carbonylated proteins. nih.gov The neuroprotective effect of these compounds was associated with the increased gene expression of NRF2 and its associated genes, which play a vital role in the oxidative stress response. nih.gov

In the context of Alzheimer's disease, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed and evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov All synthesized compounds displayed potent inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov Molecular modeling studies suggested that these compounds interact with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov Furthermore, some of the most potent compounds also demonstrated a neuroprotective effect against H2O2-induced cell death in PC12 neurons. nih.gov

The potential for isoindoline derivatives in treating epilepsy has also been explored. A series of N-substituted isoindoline-1,3-diones were studied for their anticonvulsant potential. nih.gov In vivo screening indicated that most of the analogs were able to protect against pentylenetetrazol-induced seizures in mice, with one compound at a 40 mg/Kg dose being more potent than the reference drug phenytoin (B1677684) in preventing clonic seizures. nih.gov

Sedative and Hypnotic Investigations

Research into isoindolin-1-one derivatives has identified several compounds with significant sedative-hypnotic properties. A study focused on developing water-soluble intravenous sedative-hypnotic agents synthesized approximately 170 derivatives with an isoindolin-1-one skeleton. nih.gov The hypnotic effects of these compounds were evaluated in mice, revealing a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs with potent activity. nih.gov

Notably, four specific analogs demonstrated considerable efficacy with favorable safety profiles. The hypnotic doses (HD50) for these compounds in mice were 2.35 mg/kg, 1.90 mg/kg, 2.17 mg/kg, and 3.12 mg/kg, respectively. nih.gov Their corresponding lethal doses (LD50) were 88.67 mg/kg, 64.69 mg/kg, >120 mg/kg, and >120 mg/kg, leading to therapeutic indexes (LD50/HD50) of 37.73, 34.05, >55.30, and >38.46, respectively. nih.gov These findings highlight the potential of the isoindolin-1-one core in developing effective and safe sedative-hypnotic agents.

| Compound Series | Test Animal | Hypnotic Dose (HD50) (mg/kg) | Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/HD50) |

| 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analog 1 | Mice | 2.35 | 88.67 | 37.73 |

| 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analog 2 | Mice | 1.90 | 64.69 | 34.05 |

| 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analog 3 | Mice | 2.17 | >120 | >55.30 |

| 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analog 4 | Mice | 3.12 | >120 | >38.46 |

Anxiolytic and Anticonvulsant Research

The isoindoline-1,3-dione scaffold has been a focus of research for discovering new anticonvulsant drugs. nih.gov Epilepsy, a neurological disorder affecting a significant portion of the population, often presents with cases refractory to existing treatments, necessitating the development of novel antiepileptic agents. nih.gov A series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant effects. nih.gov

In this study, the synthesized compounds were assessed for their ability to protect against seizures by measuring the time to the first seizure (latency), the duration of the seizure, and the mortality rate following the seizure. nih.gov One compound, in particular, demonstrated promising activity by increasing seizure latency, reducing the duration of seizures, and lowering the mortality rate, identifying it as a potential prototype for a new class of anticonvulsant drugs. nih.gov

Serotonin (B10506) (5-HT) Antagonistic and Antidepressant Research

The potential for isoindoline derivatives to exhibit antidepressant activity has been explored, with a focus on their interaction with the serotonin system. researchgate.net A series of isoindoline derivatives were designed and synthesized to investigate their antidepressant properties. researchgate.net Pharmacological evaluations using the forced swimming test (FST) and tail suspension test (TST) in mice indicated that most of the synthesized compounds possessed significant antidepressant activity. researchgate.net

Further investigation into the mechanism of action suggested that the antidepressant effects of these isoindoline derivatives may be linked to an increase in serotonin (5-HT) levels in the brain. researchgate.net Molecular docking studies with the most active compound simulated a significant interaction with the 5-HT1A receptor, suggesting that these compounds may exert their effects through this pathway. researchgate.net

Research on Metabolic and Inflammatory Pathways

Anti-inflammatory Investigations

Derivatives of isoindoline-1,3-dione have been investigated for their anti-inflammatory properties. nih.gov A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were designed and shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2). nih.gov These compounds were found to modulate the production of cytokines. Specifically, oral administration of certain derivatives in mice reversed LPS-induced suppression of TGF-β and the increase in TNF-α and IL-12 in the spleen. nih.gov In vitro studies with stimulated spleen cells showed that these compounds could increase the production of TGF-β1 while suppressing TNF-α. nih.gov These findings suggest that isoindoline-1,3-dione derivatives have the potential to be used as anti-inflammatory agents by modulating key inflammatory cytokines. nih.gov

Diabetes, Obesity, and Hyperlipidemia Research

The isoindoline core is present in mazindol, a tricyclic sympathomimetic agent that was previously approved for the short-term treatment of exogenous obesity in patients with risk factors such as hypertension, diabetes, and hyperlipidemia. mdpi.com Although voluntarily withdrawn from the market, the existence of this drug highlights the potential for isoindoline-based structures to influence metabolic pathways. mdpi.com More recent research on a novel indoline (B122111) derivative, AN1284, has shown therapeutic potential in a mouse model of chronic kidney disease induced by type 2 diabetes with obesity. nih.gov Treatment with this compound was associated with weight loss, decreased body fat mass, preservation of insulin (B600854) sensitivity, and a reduction in dyslipidemia and hepatic steatosis. nih.gov This suggests that derivatives of the broader indoline/isoindoline family could be valuable in addressing metabolic disorders.

Antiangiogenic Research

An article focusing solely on the chemical compound “this compound” and its biological activities as specified cannot be generated. Extensive research has revealed no available scientific literature detailing the in vitro anti-parasitical or antioxidant activities of this specific compound.

The following is a report on the research conducted to locate the required information.

Research Report on "this compound"

Objective: To gather data on the anti-parasitical and antioxidant activities of this compound for a detailed scientific article.

Methodology: A comprehensive search of scientific databases and literature was performed using targeted keywords such as "this compound," "isoindoline derivatives," in conjunction with "anti-parasitical activity," "Leishmania major," "Toxoplasma gondii," and "antioxidant activity."

Findings:

The search did not yield any specific studies or data related to the biological activities of This compound . While research exists on the broader class of isoindoline-derived compounds, the specific molecule has not been documented in the context of the requested biological evaluations.

Anti-parasitical Activity (Leishmania major and Toxoplasma gondii): No studies were found that investigated the efficacy of this compound against either Leishmania major or Toxoplasma gondii.

Antioxidant Activity: There is no available research detailing the antioxidant properties of this compound.

Due to the absence of published research on the specified biological activities of "this compound," it is not possible to provide the requested article content. The user's strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct isoindoline structures.

Applications of Isoindoline Derivatives in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Molecules

The inherent reactivity and structural features of the isoindoline (B1297411) nucleus render it an invaluable intermediate in the synthesis of a wide array of complex molecules, including natural products and pharmaceutically active compounds. nih.govmdpi.com The strategic functionalization of the isoindoline ring allows for its elaboration into more intricate structures through various synthetic transformations.

One of the prominent strategies for constructing complex molecules from isoindoline precursors is through cycloaddition reactions, particularly the intramolecular Diels-Alder reaction. nih.govbeilstein-journals.org This powerful C-C bond-forming reaction enables the stereocontrolled synthesis of polycyclic systems. For instance, the isoindolinone moiety, a common derivative, has been successfully employed as a key building block in the total synthesis of various natural products. nih.govbeilstein-journals.org The Diels-Alder approach allows for the efficient assembly of the core ring systems found in these complex targets.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single step. beilstein-journals.orgnih.govbohrium.com Isoindoline-based compounds have been effectively utilized in various MCRs to produce structurally diverse and complex molecules. beilstein-journals.org These reactions often involve the in-situ generation of reactive intermediates from isoindoline derivatives, which then participate in a cascade of bond-forming events with other reactants. This strategy has proven to be a rapid and effective way to access libraries of complex molecules with potential biological activities. nih.govnih.gov

The isoindoline scaffold is a recurring motif in a number of clinically used drugs, highlighting its significance as a pharmacophore. mdpi.com Synthetic routes to these drugs often rely on the versatile chemistry of isoindoline intermediates. For example, the core structures of drugs like lenalidomide (B1683929), indoprofen, and mazindol are built upon an isoindoline framework. mdpi.com The development of efficient synthetic methodologies for the construction and functionalization of the isoindoline ring system is therefore crucial for the continued discovery and development of new therapeutic agents. doaj.org

| Synthetic Strategy | Description | Application Example |

| Intramolecular Diels-Alder | Stereocontrolled formation of polycyclic systems. | Total synthesis of cytochalasan alkaloids. nih.govbeilstein-journals.org |

| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more reactants. | Generation of diverse molecular libraries for drug discovery. beilstein-journals.orgnih.govnih.gov |

| Building Block in Total Synthesis | Use of functionalized isoindolines as key fragments. | Synthesis of various natural products and pharmaceuticals. nih.govmdpi.com |

Development in Functional Materials Research

The unique photophysical and electronic properties of isoindoline derivatives have attracted significant attention in the field of materials science. Their tunable characteristics make them promising candidates for a range of applications, from light-based therapies to advanced optical materials.

Photosensitizers:

In the realm of photodynamic therapy (PDT), a non-invasive cancer treatment, the search for efficient photosensitizers is paramount. nih.govnih.govresearchgate.net Photosensitizers are molecules that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce cell death in targeted tissues. researchgate.netmdpi.commdpi.com Isoindoline derivatives have emerged as a promising class of photosensitizers due to their favorable photophysical properties. nih.gov Researchers are actively exploring the design and synthesis of novel isoindoline-based compounds with enhanced ROS generation capabilities and improved tumor selectivity.

Luminogens:

Luminescent materials, or luminogens, are substances that emit light under various forms of excitation. Isoindoline derivatives have demonstrated interesting fluorescent properties, making them attractive for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. mdpi.comresearchgate.net The photophysical properties of these compounds, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned through chemical modifications of the isoindoline core. mdpi.comresearchgate.netresearchgate.net This tunability allows for the development of luminogens with specific desired characteristics for various applications.

Non-linear Optical Materials:

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical information processing. acgpubs.orgresearchgate.net Organic molecules with delocalized π-electron systems are often good candidates for NLO materials. acgpubs.orgresearchgate.net Isoindoline derivatives, with their aromatic and heterocyclic components, possess the necessary electronic structure to exhibit NLO properties. acgpubs.orgresearchgate.netacgpubs.org Research in this area is focused on the synthesis and characterization of isoindoline-based compounds with large NLO responses, which could lead to the development of new materials for advanced optical technologies.

| Application | Key Property | Research Focus |

| Photosensitizers | Efficient generation of reactive oxygen species upon light activation. | Development of tumor-targeted derivatives for photodynamic therapy. nih.govnih.govmdpi.com |

| Luminogens | Fluorescence with tunable emission wavelengths and high quantum yields. | Design of materials for OLEDs, fluorescent probes, and bio-imaging. mdpi.comresearchgate.net |

| Non-linear Optical Materials | Large non-linear optical response due to delocalized π-electron systems. | Synthesis of compounds with enhanced NLO properties for optical technologies. acgpubs.orgresearchgate.netacgpubs.org |

Patent Landscape and Intellectual Property Implications in Isoindoline Research

Analysis of Patented Synthetic Methodologies for Isoindoline (B1297411) Derivatives

The synthesis of the isoindoline core and its derivatives is a well-trodden path in organic chemistry, yet the patent literature reveals a continuous drive for innovation aimed at improving efficiency, yield, scalability, and access to novel analogues. Patented methodologies often focus on strategic cyclization reactions and the introduction of diverse substituents.

A prevalent strategy involves the cyclization of ortho-substituted benzene (B151609) precursors. For instance, the synthesis of isoindolin-1-ones, a common isoindoline substructure found in pharmaceuticals, can be achieved through various patented routes. One common approach begins with substituted 2-bromomethyl-nitrobenzoates, which are reacted with amines to form the isoindolinone ring. A key step in the synthesis of the widely known drug Lenalidomide (B1683929) involves the reaction of methyl 2-bromomethyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.comgoogle.comgoogleapis.com Subsequent reduction of the nitro group is a critical transformation, with patents claiming improvements such as performing the catalytic reduction at atmospheric pressure or using specific solvent systems to enhance yield and purity. google.com

Another patented approach utilizes 2-acylbenzonitriles as starting materials. A cascade reaction promoted by potassium carbonate with nucleophiles like dimethylmalonate (B8719724) provides an efficient route to 3,3-disubstituted isoindolinones. nih.gov This method is highlighted for its use of inexpensive and environmentally friendly reagents. Similarly, methods starting from 2-benzoylbenzoic acid derivatives have been patented, employing reagents like chlorosulfonyl isocyanate and various alcohols in a one-pot synthesis to yield novel isoindolinone derivatives. nih.gov

The synthesis of Chlorthalidone, a diuretic containing the isoindolin-1-one (B1195906) core, showcases a different patented pathway. An improved industrial process starts from commercially available 2-(4-chlorobenzoyl)benzoic acid, which is first converted to a benzoxazin-1-one intermediate by reacting with hydroxylamine (B1172632) hydrochloride. preprints.org This intermediate is then subjected to a reductive cyclization to form the final 3-hydroxy-3-arylisoindolin-1-one structure. preprints.orggoogle.com Patents in this area often focus on achieving high purity and scalability for commercial production. google.com

Direct catalytic hydrogenation of phthalonitrile (B49051) is another patented method for producing the basic isoindoline structure. This process is notable for avoiding the use of ammonia (B1221849) and providing the product in a single step with good yield and purity under specific conditions of pressure, temperature, and catalyst (e.g., 5% Pt/C). google.com

The table below summarizes various patented synthetic strategies for isoindoline derivatives, highlighting the diversity of starting materials and reaction types.

| Starting Material Type | Key Reaction/Strategy | Resulting Isoindoline Core | Example/Patent Reference |

| Substituted 2-halomethyl-nitrobenzoates | Condensation with an amine followed by cyclization and nitro group reduction. | Isoindolin-1-one | Lenalidomide Synthesis google.comgoogle.com |

| 2-Acylbenzonitriles | Base-promoted cascade reaction with nucleophiles. | 3,3-Disubstituted Isoindolinones | K2CO3 promoted synthesis nih.gov |

| Substituted 2-benzoylbenzoic acids | Reaction with hydroxylamine followed by reductive cyclization. | 3-Hydroxy-3-arylisoindolin-1-ones | Chlorthalidone Synthesis preprints.orggoogle.com |

| Phthalonitrile | Direct catalytic hydrogenation. | Isoindoline | US6320058B2 google.com |

| 2,4-dichloro-5-sulfamyl benzoic acid | Reaction with cuprous cyanide followed by further transformations. | Substituted Isoindolinones | GB1571742A google.com |

This table is generated based on the analysis of multiple patents and research articles.

Assessment of Structural Claims and Novelty in Isoindoline-Related Patents

The novelty in patents for isoindoline derivatives is primarily driven by the specific substitution patterns on the aromatic ring and the isoindoline nitrogen, as well as modifications to the heterocyclic core itself. These structural variations are designed to modulate the compound's pharmacological properties, such as target specificity, potency, and pharmacokinetic profile.

A significant area of patent activity involves the creation of analogues of existing successful drugs. For example, patents have been filed for novel substituted isoindoline-1,3-dione derivatives that are analogues of Apremilast. google.com The claims in these patents typically define a general structure with various possible substituents at specific positions, aiming to cover a broad chemical space around the core molecule.

Novelty is also established by claiming compounds that act on new biological targets. For instance, isoindoline derivatives have been patented as modulators of the Cereblon (CRBN) E3 ubiquitin ligase. google.com The structural claims in these patents often feature unique polysubstituted isoindoline compounds designed to induce the degradation of specific target proteins. google.com Similarly, isoindolinone-containing compounds have been developed and patented as potent poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, with claims focusing on structures that enhance blood-brain barrier permeability. acs.org

The position and nature of substituents are critical for defining novelty. Patents like WO2008027542A3 specifically claim 5-substituted isoindoline compounds, where the substituent at the 5-position is a key feature of the invention. google.com Other patents may claim novelty based on the introduction of specific functional groups or entire moieties at various positions of the isoindoline scaffold. For instance, a patent might claim a series of compounds where the isoindoline nitrogen is attached to a specific heterocyclic ring system, which in turn can be variously substituted.

Deuterium-enriched compounds represent another avenue for establishing novelty. By replacing hydrogen atoms with deuterium (B1214612) at specific sites that are metabolically vulnerable, it is possible to alter the drug's metabolic profile. Patents in this space claim isoindoline derivatives where the increased abundance of deuterium at a given site is non-natural, thus creating a novel chemical entity. google.com

The scope of structural claims is a crucial aspect of these patents. Broad claims, often written in a Markush structure format, attempt to cover a wide range of related compounds by defining variable substituent groups (R groups). The legal and scientific challenge lies in providing sufficient examples and data to support the breadth of these claims. taftlaw.com

The following table illustrates the basis for structural claims and novelty in selected isoindoline-related patents.

| Basis of Novelty/Claim | Structural Feature(s) | Therapeutic Area/Application | Example/Patent Reference |

| Drug Analogue | Modifications to the core structure of an existing drug (e.g., Apremilast). | Anti-inflammatory | US8124646B2 google.com |

| Novel Biological Target | Structures designed to interact with a specific target like CRBN or PARP. | Oncology, Immunology | WO2020114482A1 google.com, ACS Med. Chem. Lett. 2025 acs.org |

| Specific Substitution Pattern | Claims focused on substituents at a particular position (e.g., C-5). | Various | WO2008027542A3 google.com |

| Isotopic Enrichment | Replacement of hydrogen with deuterium at specific positions. | Various (Improved Pharmacokinetics) | CN110291065B google.com |

| Novel Core Modifications | Introduction of new fused rings or significant alteration of the isoindoline core. | Various | General Trend in Medicinal Chemistry |

This table is generated based on the analysis of multiple patents and research articles.

Q & A

Q. What are the optimal synthetic routes for 1-(Isoindolin-5-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on isoindoline derivatives. For example, analogous compounds (e.g., 1-(1-ethyl-1H-indol-5-yl)-butan-1-one) are synthesized using strong acids (HCl or H2SO4) under reflux conditions to promote acylation . Optimization includes:

- Temperature control : Reflux at 80–100°C ensures complete reaction without decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM or ethyl acetate) enhance solubility of intermediates .